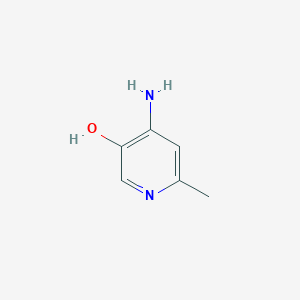

4-Amino-6-methylpyridin-3-ol

Descripción

Significance of Pyridine (B92270) Derivatives in Chemical Sciences

Pyridine and its derivatives are fundamental heterocyclic compounds that are subjects of extensive research and have significant applications across various scientific fields. smolecule.com These nitrogen-containing aromatic rings are integral components of many natural products, including certain vitamins and alkaloids. researchgate.net In medicinal chemistry, the pyridine scaffold is a key structural element in numerous pharmaceutical drugs, exhibiting a wide array of biological activities. researchgate.netresearchgate.net Researchers have successfully developed pyridine-based compounds that function as antimicrobial, antiviral, anticancer, antioxidant, and anti-inflammatory agents. researchgate.net The versatility of the pyridine ring, including its ability to form hydrogen bonds, its water solubility, and chemical stability, makes it a valuable template in drug design and discovery. researchgate.net Beyond medicine, pyridine derivatives are also crucial in materials science and agrochemicals. smolecule.comresearchgate.net

Overview of Research Directions for 4-Amino-6-methylpyridin-3-ol

Currently, dedicated academic research focusing specifically on this compound is limited. While the broader class of aminopyridinols has been investigated for various applications, this particular isomer has not been the subject of extensive published studies. The available information is largely confined to its identification and basic chemical properties.

Future research on this compound would likely follow the paths established for other pyridine derivatives. Initial investigations would probably focus on developing efficient and scalable synthesis methods. Following successful synthesis, its physicochemical properties would be thoroughly characterized. Subsequently, research could explore its potential biological activities, drawing parallels with other aminopyridinol compounds that have shown promise in medicinal chemistry. Its utility as a building block in the synthesis of more complex molecules for materials science or pharmaceutical applications could also be a key area of investigation.

Data and Findings

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 27404-92-8 |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol |

Data sourced from publicly available chemical databases.

Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-6-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-2-5(7)6(9)3-8-4/h2-3,9H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFKKTYPLOHXFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20719349 | |

| Record name | 4-Amino-6-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27404-92-8 | |

| Record name | 4-Amino-6-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-6-methylpyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 4 Amino 6 Methylpyridin 3 Ol

Fundamental Reaction Pathways and Functional Group Transformations

The reactivity of 4-Amino-6-methylpyridin-3-ol is a composite of the individual reactivities of its amino, hydroxyl, and pyridine (B92270) moieties, each influenced by the electronic effects of the others.

Nucleophilic Reactivity of the Amino Moiety

The amino group at the 4-position of the pyridine ring is a primary nucleophile. Its reactivity is influenced by the electron-donating methyl group and the electron-withdrawing nature of the pyridine nitrogen. The lone pair of electrons on the nitrogen atom of the amino group is available for attacking electrophilic centers.

Reactions involving the amino group often lead to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. For instance, acylation of the amino group with acyl chlorides can occur. In a study on the rearrangement of 4-amino-3-halopyridines, the initial step is the N-acylation of the amino group. nih.govlookchem.com This highlights the inherent nucleophilicity of the amino functionality in substituted aminopyridines.

The nucleophilicity of amino groups in similar heterocyclic systems has been shown to be significant. For example, the amino group of 4-aminoantipyrine (B1666024) readily participates in condensation reactions. mdpi.com The nucleophilic character of primary amines is a well-established principle in organic chemistry, enabling a wide range of synthetic transformations. nih.gov

Electrophilic Substitution on the Pyridine Heterocycle

The pyridine ring is generally considered electron-deficient and thus less reactive towards electrophilic substitution compared to benzene. uoanbar.edu.iq The presence of both an electron-donating amino group and a hydroxyl group, alongside a methyl group, complicates the prediction of regioselectivity in electrophilic aromatic substitution reactions. These activating groups tend to direct incoming electrophiles to the ortho and para positions.

In the case of this compound, the positions available for substitution are C2 and C5. The combined directing effects of the substituents would need to be considered to predict the major product. For instance, in related 3-amino-4-methylpyridines, electrophilic cyclization reactions have been explored, indicating that the pyridine ring can participate in electrophilic reactions under specific conditions. chemrxiv.orgrsc.org The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic attack, but this is counteracted by the activating substituents. uoanbar.edu.iq

Reactivity of the Hydroxyl Functionality

The hydroxyl group at the 3-position is also a key reactive site. It can act as a nucleophile through its oxygen atom or undergo deprotonation to form a phenoxide-like species, which is an even stronger nucleophile. The acidity of the hydroxyl group is influenced by the electronic nature of the pyridine ring.

The hydroxyl group can participate in various reactions, including etherification and esterification. For example, in a study involving 4-hydroxy-6-methyl-2-pyrone, the hydroxyl group was conveniently replaced by an amino group under microwave irradiation, demonstrating its lability under certain conditions. mdpi.com In another study, 3-hydroxy-4-methylpyridine (B72547) was shown to participate in cyclization reactions, indicating the reactivity of the hydroxyl group in a similar pyridine scaffold. chemrxiv.org

Condensation Reactions and Formation of Schiff Base Derivatives

A significant aspect of the reactivity of this compound is its ability to undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). ekb.egnih.gov This reaction involves the nucleophilic attack of the primary amino group on the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond of the imine.

The formation of Schiff bases is a widely utilized transformation in organic synthesis, as these compounds are valuable intermediates and exhibit a range of biological activities. ekb.egscience.gov The general reaction for Schiff base formation involves the reaction of a primary amine with an aldehyde or ketone. dergipark.org.tr

For example, 4-aminoantipyrine, which also possesses a primary amino group attached to a heterocyclic ring, readily reacts with various aldehydes to form Schiff bases in good yields. mdpi.com Similarly, 3-amino-6-methyl-4-phenylpyridin-2(1H)-one has been used to prepare corresponding Schiff bases by reaction with aromatic aldehydes. researchgate.net These examples strongly suggest that this compound would behave similarly.

Table 1: Examples of Condensation Reactions to Form Schiff Bases

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Product (Schiff Base) | Reference |

| 4-Aminoantipyrine | Substituted Cinnamaldehydes | Cinnamaldehyde-derived Schiff bases | mdpi.com |

| 3-Amino-6-methyl-4-phenylpyridin-2(1H)-one | Aromatic Aldehydes | Aryl-substituted Schiff bases | researchgate.net |

| 2-Amino-6-methylbenzothiazole | 5-Bromo-2-hydroxybenzaldehyde | Benzothiazole-containing Schiff base | ekb.eg |

| 1-Naphthylamine | Aromatic Aldehydes | Benzylidene aminonaphthalenes | dergipark.org.tr |

This table is illustrative and based on the reactivity of similar compounds.

Redox Chemistry: Oxidation and Reduction Pathways of this compound

The redox chemistry of this compound is another important facet of its reactivity. The presence of both an amino and a hydroxyl group on the pyridine ring makes it susceptible to oxidation. Phenolic and aminic compounds are known to be readily oxidized.

The oxidation of similar compounds, such as catechols, leads to the formation of reactive ortho-quinones. nih.gov It is plausible that under appropriate oxidizing conditions, this compound could be oxidized to a quinone-imine type structure.

Conversely, the pyridine ring itself can be reduced under vigorous conditions, for instance, using catalytic hydrogenation (e.g., H2/Ni) or dissolving metal reduction (e.g., Na/EtOH), to yield the corresponding piperidine (B6355638) derivative. uoanbar.edu.iq However, the conditions required for such a reduction are typically harsh.

Mechanistic Elucidation of Reactions Involving this compound

The mechanisms of reactions involving this compound are generally consistent with established principles of organic chemistry.

In nucleophilic reactions of the amino group , the mechanism involves the donation of the lone pair of electrons from the nitrogen to an electrophile. For instance, in acylation, the amino group attacks the carbonyl carbon of the acylating agent, followed by the loss of a leaving group.

Electrophilic substitution on the pyridine ring proceeds via the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The position of attack is governed by the stability of this intermediate, which is influenced by the electronic effects of the substituents. uoanbar.edu.iq

The mechanism of Schiff base formation is a well-studied process that begins with the nucleophilic addition of the primary amine to the carbonyl group to form a carbinolamine intermediate. This is followed by acid-catalyzed dehydration to yield the imine. dergipark.org.tr

In a related study on the rearrangement of 4-amino-3-halopyridines, a proposed mechanism involves the intramolecular nucleophilic attack of an enol intermediate, leading to the breakage of a C-N bond and the formation of a new C-C bond. lookchem.com This highlights the potential for complex, multi-step reaction mechanisms involving substituted aminopyridines.

Investigations into the cyclization of 3-amino-4-methylpyridines have proposed a mechanism involving the formation of a trifluoroacylated pyridinium (B92312) salt as a key step for methyl group activation. chemrxiv.org Such detailed mechanistic studies are crucial for understanding and optimizing the synthesis of complex heterocyclic systems.

Coordination Chemistry of 4 Amino 6 Methylpyridin 3 Ol and Its Metal Complexes

4-Amino-6-methylpyridin-3-ol as a Ligand in Metal Coordination

Based on the structure of this compound, which features a pyridine (B92270) ring, an amino group, and a hydroxyl group, several potential coordination modes can be hypothesized. The nitrogen atom of the pyridine ring, the nitrogen of the amino group, and the oxygen of the hydroxyl group all possess lone pairs of electrons, making them potential donor sites for coordination with metal ions.

It is plausible that this compound could act as a monodentate, bidentate, or even a bridging ligand, depending on the reaction conditions, the nature of the metal ion, and the steric and electronic effects of the methyl group. For instance, it could coordinate through the pyridine nitrogen and the hydroxyl oxygen to form a stable five-membered chelate ring. Alternatively, coordination could involve the amino nitrogen and the pyridine nitrogen. The potential for different binding modes makes this an interesting, yet unstudied, system in coordination chemistry.

Synthesis and Characterization of Transition Metal Complexes

Without experimental data, any discussion on the synthesis of transition metal complexes with this compound is purely theoretical. One could propose standard synthetic methodologies, such as the reaction of the ligand with various transition metal salts (e.g., chlorides, nitrates, acetates) in a suitable solvent. The resulting complexes would be expected to exhibit a range of colors and magnetic properties depending on the metal ion and its coordination environment.

Characterization of these hypothetical complexes would likely involve a suite of spectroscopic and analytical techniques, including:

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the N-H, O-H, and C=N bonds upon complexation.

UV-Visible Spectroscopy: To study the electronic transitions within the complexes and to gain insight into their geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR would provide information about the ligand's structure in the coordination sphere.

Elemental Analysis: To determine the empirical formula of the synthesized complexes.

Magnetic Susceptibility Measurements: To determine the magnetic moment of paramagnetic complexes, which provides information about the number of unpaired electrons and the geometry of the metal center.

Structural Elucidation of Coordination Compounds

In the absence of such studies, the geometry of potential complexes can only be predicted based on the coordination preferences of different metal ions. For example, Cu(II) complexes might adopt square planar or distorted octahedral geometries, while Zn(II) complexes would likely be tetrahedral.

Influence of Coordination on Electronic Structure and Ligand Reactivity

The coordination of a metal ion to this compound would undoubtedly influence the electronic structure and reactivity of the ligand. The donation of electron density from the ligand to the metal center would alter the electron distribution within the pyridine ring and its substituents. This could be investigated using computational methods, such as Density Functional Theory (DFT), to model the electronic structure of the complexes and to predict changes in properties like bond orders and atomic charges.

Catalytic Applications of 4 Amino 6 Methylpyridin 3 Ol Derived Catalysts

Ligand Role in Metal-Catalyzed Organic Transformations

There is no available data in the reviewed scientific literature detailing the use of 4-Amino-6-methylpyridin-3-ol as a ligand in metal-catalyzed organic transformations. While the broader class of aminopyridines has been investigated as ligands, the specific catalytic activity of this compound has not been reported.

Enhancement of Reactivity and Selectivity in Catalytic Processes

No studies were found that investigate or report on the ability of this compound-derived catalysts to enhance reactivity or selectivity in any catalytic processes. Consequently, no data tables or detailed research findings on this topic can be provided.

Applications of 4 Amino 6 Methylpyridin 3 Ol As a Precursor in Materials Science

Building Block for Polymer and Dendrimer Architectures

A thorough review of scientific literature did not yield specific research studies detailing the use of 4-Amino-6-methylpyridin-3-ol as a monomer or building block for the synthesis of polymers or dendrimers. While the presence of amino and hydroxyl functional groups suggests theoretical potential for polymerization reactions, such as polycondensation, there is no published data to confirm its practical application in creating these macromolecular architectures.

Precursors for Functional Advanced Materials

There is currently a lack of specific research in the scientific literature on the application of this compound as a direct precursor for functional advanced materials. The potential for a molecule to serve as a precursor is often identified through studies exploring its reactivity and the properties of its derivatives. At present, such studies focusing on materials science applications for this specific compound are not available in published research.

Development of Nonlinear Optical (NLO) Materials

An extensive search of academic databases and materials science journals reveals no specific investigations into the nonlinear optical (NLO) properties of this compound or its incorporation into NLO materials. The development of organic NLO materials often focuses on molecules with specific electronic characteristics, such as large hyperpolarizability, which arise from donor-pi-acceptor structures. While aminopyridines can be part of such systems, there is no available research data or theoretical calculations assessing the NLO potential of this compound itself.

Supramolecular Assemblies and Hydrogen Bonding Networks

The structure of this compound, featuring amino (-NH2), hydroxyl (-OH), and pyridinic nitrogen atoms, provides multiple sites for hydrogen bonding. These functional groups are fundamental to the formation of supramolecular assemblies and ordered hydrogen-bonding networks. However, a detailed review of crystallographic and supramolecular chemistry literature shows no specific studies dedicated to the self-assembly or network-forming properties of this compound. While related aminopyridine compounds have been studied for their ability to form such networks, specific research findings on this compound in this context have not been published.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Amino 6 Methylpyridin 3 Ol

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: An experimental IR spectrum, which is used to identify characteristic absorption bands for the compound's functional groups (such as O-H, N-H, and C=C bonds), could not be found.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Information regarding the compound's absorption maxima (λmax) and the corresponding electronic transitions, which provides insights into its chromophore system, is also unavailable.

Without access to this foundational spectroscopic data, a scientifically accurate and detailed article that adheres to the provided structure cannot be generated. The creation of such content would necessitate the fabrication of data, which is contrary to the principles of scientific accuracy.

Advanced Spectroscopic and Structural Analysis of 4-Amino-6-methylpyridin-3-ol

Following a comprehensive search of scientific literature and chemical databases, detailed experimental data regarding the advanced spectroscopic and structural characterization of the specific chemical compound this compound is not available in the public domain. Specifically, research findings and data tables for the following analytical techniques could not be located for this compound:

X-ray Crystallography: No published single-crystal X-ray diffraction studies were found, which would provide definitive information on its solid-state structure, including crystal system, space group, unit cell dimensions, and precise bond lengths and angles.

Elemental Analysis: Specific reports detailing the experimentally determined elemental composition (percentage of Carbon, Hydrogen, Nitrogen, and Oxygen) to confirm its empirical formula could not be retrieved.

Thermogravimetric Analysis (TGA): There are no available TGA data to describe the thermal stability and decomposition profile of the compound.

Atomic Absorption Spectroscopy (AAS): As this technique is primarily used for quantifying metal content, it is less directly applicable to the characterization of a small organic molecule like this compound itself, unless it is part of a metal complex. No studies involving its use in such a context were identified.

Molar Conductance: Molar conductance measurements, typically used to determine the electrolytic nature of a compound in solution, have not been reported for this compound.

While information exists for structurally related isomers and other pyridine (B92270) derivatives, the strict focus of this article on this compound prevents the inclusion of such data. The generation of scientifically accurate content with detailed research findings and data tables for the specified sections is therefore not possible at this time.

Theoretical and Computational Chemistry Studies of 4 Amino 6 Methylpyridin 3 Ol

Crystal Packing and Intermolecular Interaction Analysis

Following a comprehensive review of scientific databases and literature, it has been determined that there are currently no published crystallographic or computational studies specifically detailing the crystal packing and intermolecular interactions of 4-amino-6-methylpyridin-3-ol.

Therefore, a detailed analysis of its crystal structure, including intermolecular forces such as hydrogen bonding, van der Waals interactions, and potential π-stacking, cannot be provided at this time. The generation of data tables based on experimental or calculated geometric parameters is consequently not possible.

Further research, including single-crystal X-ray diffraction analysis and computational modeling, would be required to elucidate the solid-state arrangement and intermolecular interactions of this compound.

Q & A

Q. What are the established synthetic methodologies for 4-Amino-6-methylpyridin-3-ol, and what factors influence reaction efficiency?

The synthesis typically involves condensation reactions of pyridine precursors, with functionalization steps to introduce amino and hydroxyl groups. Reaction efficiency depends on solvent polarity (e.g., DMF for nucleophilic substitution), temperature (60–100°C), and catalysts (e.g., palladium for cross-coupling). Steric hindrance from the 6-methyl group may necessitate prolonged reaction times or microwave-assisted synthesis to improve yield .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential for confirmation?

Structural confirmation requires 1H/13C NMR (e.g., hydroxyl protons at δ 10–12 ppm, amino group broad singlets), IR spectroscopy (O-H/N-H stretches at 3200–3500 cm⁻¹), and high-resolution mass spectrometry (HRMS) to verify the molecular formula (C₆H₈N₂O). X-ray crystallography may resolve substituent positioning in crystalline derivatives .

Q. What are the key reactivity differences between this compound and its structural analogs?

The 6-methyl group increases steric hindrance, reducing electrophilic substitution at adjacent positions compared to 4-Amino-2-methylpyridin-3-ol. However, the hydroxyl group at position 3 enhances para-directed nucleophilic reactions. For example, nitration studies show divergent regioselectivity in analogs due to substituent electronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictory reports on the antimicrobial efficacy of this compound across microbial strains?

Contradictions may stem from assay variability (e.g., broth microdilution vs. agar diffusion) or strain-specific metabolic pathways. Standardize protocols using CLSI guidelines , include positive controls (e.g., ciprofloxacin), and perform metabolomic profiling (LC-MS) to assess compound stability under test conditions. Cross-validation with genetic knockout models (e.g., E. coli ΔacrB) can clarify resistance mechanisms .

Q. What computational strategies are employed to predict regioselectivity in electrophilic substitution reactions of this compound derivatives?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Molecular docking (AutoDock Vina) evaluates steric and electronic effects of the 6-methyl group, while QSAR models correlate substituent patterns with reaction outcomes. Retrosynthetic tools (e.g., PubChem’s AI-driven synthesis planner) propose feasible routes for functionalization .

Q. How can steric hindrance from the 6-methyl group be mitigated during derivatization for drug discovery?

Use bulky directing groups (e.g., tert-butylcarbamate) or transition metal catalysts (Pd/Cu) to enable C-H activation at less hindered positions. Microwave-assisted synthesis reduces reaction times and improves selectivity, as demonstrated in analogous pyridine systems. Computational screening (e.g., Schrödinger Suite) prioritizes synthetic targets with minimal steric clashes .

Q. What methodologies validate the anti-inflammatory mechanism of this compound in primary cell models?

Combine ELISA (for cytokine quantification), Western blotting (NF-κB pathway analysis), and RNA-seq to map transcriptional responses. Dose-dependent studies in LPS-stimulated macrophages (e.g., RAW 264.7) should include ROS scavenging assays to distinguish direct anti-inflammatory effects from antioxidant activity .

Data Interpretation and Optimization

Q. How should researchers address low reproducibility in biological activity assays for this compound?

Ensure batch-to-batch consistency via HPLC purity checks (>95%) and stability studies (pH/temperature). Use surface plasmon resonance (SPR) to confirm target binding affinity and isothermal titration calorimetry (ITC) to quantify thermodynamic parameters. Collaborative inter-laboratory studies reduce methodological bias .

Q. What experimental designs optimize the synthesis of this compound for scale-up in academic settings?

Employ Design of Experiments (DoE) to optimize solvent ratios, catalyst loading, and temperature. Flow chemistry improves heat/mass transfer for hazardous intermediates, while green chemistry principles (e.g., water as solvent) enhance sustainability. Process analytical technology (PAT) monitors reaction progress in real time .

Comparative and Mechanistic Studies

Q. How does the methyl group position in pyridine analogs influence their biological activity?

The 6-methyl group in this compound reduces membrane permeability compared to 2-methyl analogs but enhances metabolic stability. Molecular dynamics simulations reveal that methylation at position 6 alters hydrophobic interactions with enzyme active sites, as observed in cyclooxygenase inhibition assays .

Q. What in silico tools predict the pharmacokinetic properties of this compound derivatives?

SwissADME estimates solubility, permeability (LogP), and CYP450 interactions. ProTox-II predicts toxicity endpoints (e.g., hepatotoxicity), while MDCK cell permeability models simulate intestinal absorption. Validated against experimental Caco-2 data, these tools prioritize derivatives with favorable ADME profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.